N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine: is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, providing stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis . The trifluoro group adds unique properties to the compound, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine typically involves the reaction of 4,4,4-trifluoro-L-threonine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction can be carried out in various solvents such as tetrahydrofuran (THF) or acetonitrile, often in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using flow microreactor systems. These systems offer efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the trifluoro group can be replaced under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.
Biology: Employed in the synthesis of biologically active compounds and peptidomimetics.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action for N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine primarily involves its role as a protecting group. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. The trifluoro group can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)-L-threonine
- N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-phenylalanine
- N-(tert-Butoxycarbonyl)-L-serine
Comparison: N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine is unique due to the presence of the trifluoro group, which imparts distinct chemical properties compared to other Boc-protected amino acids. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Activité Biologique
N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine (tfL-Thr) is a synthetic amino acid derivative that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and three fluorine atoms attached to the carbon backbone. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of tfL-Thr has been studied primarily in the context of its role as a building block in peptide synthesis and its potential pharmacological applications. Some key findings include:
- Inhibition of Enzymatic Activity : Research indicates that tfL-Thr can act as an inhibitor for certain proteases, including Toxoplasma gondii cathepsin L (TgCPL), which is crucial for treating chronic toxoplasmosis infections. Inhibitors derived from tfL-Thr exhibited IC50 values as low as 34 nM, demonstrating significant potency against TgCPL .
- Cell Proliferation Effects : Compounds incorporating tfL-Thr have shown varying degrees of inhibitory effects on cancer cell lines. For example, a derivative displayed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal toxicity to non-cancerous cells .
Synthesis Methods
The synthesis of tfL-Thr has been optimized to ensure high yields and purity. Key methods include:
- Enantioselective Synthesis : A method was developed for the enantioselective synthesis of tfL-Thr using racemization-free coupling conditions. This approach allows for the incorporation of tfL-Thr into peptides without losing stereochemical integrity .
- Solid-Phase Synthesis : Solid-phase peptide synthesis techniques have been adapted to incorporate tfL-Thr effectively. Specific conditions were identified to prevent racemization during coupling reactions .
Case Study 1: Antiparasitic Activity
A study focused on the development of TgCPL inhibitors demonstrated that derivatives of tfL-Thr could effectively penetrate the blood-brain barrier (BBB) and exhibit potent antiparasitic activity. The lead compound showed a significant reduction in neuronal cysts in a mouse model of chronic toxoplasmosis .
Case Study 2: Cancer Cell Line Inhibition
In another investigation, derivatives containing tfL-Thr were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated a selective inhibitory effect on malignant cells while sparing normal cells, highlighting the therapeutic potential of these compounds in targeted cancer therapies .
Data Table: Biological Activities of tfL-Thr Derivatives
Compound Name | Target | IC50 (nM) | Notes |
---|---|---|---|
TgCPL Inhibitor | Toxoplasma gondii | 34 | Effective against chronic infection |
MDA-MB-231 Inhibitor | Breast cancer | 126 | Selective toxicity against cancer cells |
Non-cancerous cell line | MCF10A | >2400 | Minimal effect observed |
Propriétés
IUPAC Name |
(2S,3S)-4,4,4-trifluoro-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO5/c1-8(2,3)18-7(17)13-4(6(15)16)5(14)9(10,11)12/h4-5,14H,1-3H3,(H,13,17)(H,15,16)/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYYVNMZOFVOCW-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(F)(F)F)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C(F)(F)F)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60843011 | |
Record name | N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60843011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920314-22-3 | |
Record name | N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60843011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.